manganese;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Manganese;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is a useful research compound. Its molecular formula is C10H8F6MnO4 and its molecular weight is 361.10 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of manganese-based compounds are often metal-dependent enzymes and proteins within cells . These targets play crucial roles in various biological processes, including cellular metabolism, immune response, and signal transduction .

Mode of Action

Manganese-based compounds interact with their targets through various mechanisms. For instance, they can bind to metal-dependent enzymes, altering their function and leading to changes in cellular processes . Additionally, manganese-based compounds can also act as chelating agents, selectively depriving cells of essential metal ions such as iron, zinc, and manganese itself, thereby inhibiting bacterial growth .

Biochemical Pathways

Manganese-based compounds can affect several biochemical pathways. For example, they can stimulate the cGAS-STING pathway, a promising immunotherapeutic strategy for cancer treatment . They can also influence the metabolism of alpha-linolenic acid, biosynthesis of unsaturated fatty acids, galactose metabolism, pantothenate and CoA biosynthesis, pentose phosphate pathway, and carbon metabolism .

Pharmacokinetics

The pharmacokinetics of manganese-based compounds involve their absorption, distribution, metabolism, and excretion (ADME). These compounds can effectively migrate through biological membranes by means of passive diffusion . Their solubility and lipophilicity also play a significant role in their bioavailability .

Result of Action

The molecular and cellular effects of manganese-based compounds are diverse. They can damage DNA, inhibit histone deacetylases (HDACs) and poly adenosine diphosphate-ribose polymerase (PARP) to impede the repair of DNA damage, thereby promoting the leakage of DNA fragments into the cytoplasm . These DNA fragments can activate the cGAS-STING pathway, initiating an innate immune response and a two-way communication between tumor cells and neighboring immune cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of manganese-based compounds. For instance, the presence of other metals in the environment can affect the binding affinities of manganese-based compounds, thereby influencing their antibacterial properties . Moreover, the pH of the environment can also impact the solubility and hence the bioavailability of these compounds .

Propiedades

Número CAS |

20080-72-2 |

|---|---|

Fórmula molecular |

C10H8F6MnO4 |

Peso molecular |

361.10 g/mol |

Nombre IUPAC |

manganese(2+);(E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H5F3O2.Mn/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2+; |

Clave InChI |

RBWOFBBSLRFJMK-RIRHYHJESA-L |

SMILES |

CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Mn] |

SMILES isomérico |

CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.[Mn+2] |

SMILES canónico |

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Mn+2] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

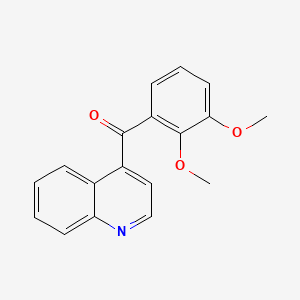

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459538.png)

![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)